3-Methyl-2-benzothiazolinone phenylhydrazone
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Overview
Description
3-Methyl-2-benzothiazolinone phenylhydrazone is a chemical compound known for its applications in various scientific fields. It was first synthesized by Besthorn in 1910 and has since been used in numerous analytical and industrial processes . This compound is particularly noted for its role as a chromogenic reagent, which means it can produce a color change when it reacts with certain substances, making it useful in spectrophotometric analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-benzothiazolinone phenylhydrazone typically involves the reaction of 3-methyl-2-benzothiazolinone with phenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst . The process involves the formation of a hydrazone linkage between the benzothiazolinone and phenylhydrazine, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-benzothiazolinone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form colored products, which is the basis for its use as a chromogenic reagent.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and ferric chloride.
Acidic Conditions: Reactions are often carried out in acidic media, such as hydrochloric acid or sulfuric acid.
Major Products
The major products formed from the reactions of this compound are typically colored compounds, which are useful in various analytical applications .
Scientific Research Applications
3-Methyl-2-benzothiazolinone phenylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-benzothiazolinone phenylhydrazone involves its ability to undergo oxidative coupling reactions. Under experimental conditions, the compound loses two electrons and one proton, forming an electrophilic intermediate. This intermediate can then react with various nucleophiles, leading to the formation of colored products . The molecular targets and pathways involved in these reactions are primarily related to the oxidative processes facilitated by the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone: This compound is similar in structure and function, often used in similar analytical applications.
2-Hydrazono-3-methylbenzothiazoline: Another related compound with similar chromogenic properties.
Uniqueness
3-Methyl-2-benzothiazolinone phenylhydrazone is unique due to its specific reactivity with phenylhydrazine, which imparts distinct chromogenic properties that are particularly useful in spectrophotometric analyses . Its ability to form highly colored products under mild conditions makes it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYDVPSDRHPCS-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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